molecular formula C23H21IN2O2 B10957168 2-(2,4-dimethylphenyl)-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(2,4-dimethylphenyl)-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10957168
M. Wt: 484.3 g/mol
InChI Key: LYDIFZLXJKBHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an iodinated phenyl group and a methoxy-substituted phenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with iodine and a suitable oxidizing agent to yield the desired quinazolinone compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-3-phenylquinazolin-4(1H)-one: Similar structure but lacks the iodinated phenyl group.

    2-(2,4-Dimethylphenyl)-3-phenylquinazolin-4(1H)-one: Similar structure but lacks the methoxy-substituted phenyl group.

Uniqueness

The presence of both the iodinated phenyl group and the methoxy-substituted phenyl group in 2-(2,4-dimethylphenyl)-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one makes it unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinazolinone derivatives.

Properties

Molecular Formula

C23H21IN2O2

Molecular Weight

484.3 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-6-iodo-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H21IN2O2/c1-14-4-10-19(15(2)12-14)22-25-21-11-5-16(24)13-20(21)23(27)26(22)17-6-8-18(28-3)9-7-17/h4-13,22,25H,1-3H3

InChI Key

LYDIFZLXJKBHIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.